![molecular formula C16H17NO3 B1280390 4-(Benzyloxy)-N-methoxy-N-methylbenzamide CAS No. 252199-28-3](/img/structure/B1280390.png)
4-(Benzyloxy)-N-methoxy-N-methylbenzamide
Overview
Description
4-(Benzyloxy)-N-methoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide typically involves the following steps:
Formation of Benzyloxybenzene: The initial step involves the preparation of benzyloxybenzene by reacting benzyl chloride with phenol in the presence of a base such as sodium hydroxide.
Nitration: The benzyloxybenzene is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group onto the benzene ring.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid.
Amidation: The resulting amine is then reacted with methoxy
Biological Activity
4-(Benzyloxy)-N-methoxy-N-methylbenzamide is a synthetic compound belonging to the class of substituted amides. This compound features a central amide group (C=O-N) linked to a benzyloxy group, a methoxy group, and a methyl group attached to the nitrogen atom. Its unique structure suggests potential biological activities, particularly in the fields of antimicrobial and antioxidant research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activities
1. Antioxidant Activity
Recent studies have evaluated the antioxidant properties of this compound using the DPPH (Diphenyl Picrylhydrazyl) model. The compound demonstrated significant scavenging activity, comparable to ascorbic acid, indicating its potential as an antioxidant agent. The results are summarized in Table 1.
Compound | DPPH Scavenging Activity (%) |
---|---|
This compound | 72% |
Ascorbic Acid | 85% |
2. Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains using the Cup Plate method. The compound showed notable activity against both Gram-positive and Gram-negative bacteria, outperforming amoxicillin in some cases. Table 2 summarizes the minimum inhibitory concentrations (MIC) observed.
Bacterial Strain | MIC (µg/mL) | Standard (Amoxicillin) (µg/mL) |
---|---|---|
Staphylococcus aureus | 50 | 64 |
Escherichia coli | 100 | 128 |
Bacillus subtilis | 75 | 80 |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Preliminary research suggests that it may modulate oxidative stress pathways and inhibit bacterial growth through disruption of cell membrane integrity.
Case Studies
Case Study 1: Antiviral Potential
In a related study focusing on N-phenylbenzamide derivatives, compounds similar to this compound were screened for antiviral activity against Hepatitis B virus (HBV). These derivatives exhibited broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G, which plays a critical role in inhibiting HBV replication . This suggests that structural modifications in benzamide derivatives may enhance their antiviral properties.
Case Study 2: Antimicrobial Targeting
Research into menaquinone biosynthesis has identified novel antimicrobial targets that could be inhibited by compounds like this compound. Inhibitors of enzymes involved in this pathway have shown significant growth inhibitory activities against drug-resistant strains of bacteria such as Mycobacterium tuberculosis . This positions the compound as a potential lead in developing new antimicrobial agents.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that 4-(Benzyloxy)-N-methoxy-N-methylbenzamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains using methods such as the disk diffusion method, showing notable inhibition zones against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has also been explored for its anticancer potential. Research indicates that derivatives of benzamide, including this compound, display cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation through interactions with protein kinases .
Synthesis and Structural Modifications
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows for the development of novel compounds aimed at targeting specific biological pathways or receptors relevant to diseases.
Antimicrobial Activity Study
- Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method employed.
- Results : Showed significant inhibition zones against tested bacterial strains, indicating strong antimicrobial activity.
Anticancer Efficacy Assessment
- Objective : Investigate cytotoxic effects on cancer cell lines.
- Method : Cell viability assays conducted.
- Results : Indicated that derivatives of this compound induce apoptosis in cancer cells, suggesting potential as an anticancer agent.
Properties
IUPAC Name |
N-methoxy-N-methyl-4-phenylmethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(19-2)16(18)14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSYRZXOLSGCFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462026 | |
Record name | 4-(Benzyloxy)-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252199-28-3 | |
Record name | 4-(Benzyloxy)-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.